N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine
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Overview
Description
N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine is a complex organic compound that features a triazole ring, biphenyl group, and an ethynyl-substituted cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki coupling reactions, as well as the use of more efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the triazole and biphenyl groups.
Reduction: Reduced ethynyl group to ethyl group.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the biphenyl group can engage in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.
Biphenyl derivatives: Compounds with biphenyl groups that exhibit similar electronic and steric properties.
Cyclohexene derivatives: Compounds with cyclohexene rings that have similar structural features.
Uniqueness
N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine is unique due to the combination of the triazole ring, biphenyl group, and ethynylcyclohexene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C29H34N4 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-ethynyl-N-[4-[4-(4-phenylphenyl)triazol-1-yl]butyl]-N-propylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C29H34N4/c1-3-20-32(28-18-12-24(4-2)13-19-28)21-8-9-22-33-23-29(30-31-33)27-16-14-26(15-17-27)25-10-6-5-7-11-25/h2,5-7,10-12,14-17,23,28H,3,8-9,13,18-22H2,1H3 |
InChI Key |
GOPCNWYYZCPBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCN1C=C(N=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCC(=CC4)C#C |
Origin of Product |
United States |
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